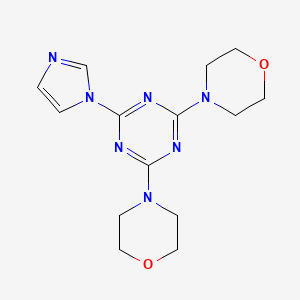
QSY9 succinimidyl ester(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
QSY9 succinimidyl ester(1+) is a cationic fluorescent dye derived from 9-phenylxanthene. It has a role as a fluorochrome. It is a xanthene dye and an iminium ion.
科学的研究の応用
Cellular Proliferation and Kinetics Studies : QSY9 succinimidyl ester analogs, like carboxyfluorescein diacetate succinimidyl ester (CFSE), are used in cellular proliferation tests and to study the kinetics of different cell types. For instance, CFSE has been employed to investigate the migration and proliferation of hemopoietic cells (Matera, Lupi, & Ubezio, 2004). Additionally, CFSE is utilized for monitoring lymphocyte proliferation both in vitro and in vivo (Quah, Warren, & Parish, 2007).
Imaging and Diagnostic Applications : Succinimidyl esters are critical in preparing peptide-conjugated quantum dots for tumor vasculature-targeted imaging (Cai & Chen, 2008). Additionally, they are used in the synthesis of fluorescent probes for biomolecules, such as in the preparation of functionalized tricarbocyanine dyes containing isothiocyanate and succinimidyl ester groups (Flanagan et al., 1997).
Protein Labeling and Modification : Succinimidyl esters play a significant role in protein labeling. For example, N-succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB) is a novel synthon for one-step labeling of proteins (Kostikov et al., 2012). They are also used in preparing active ester-functionalized polypyrrole-silica nanoparticles for covalent attachment of proteins (Azioune et al., 2004).
Chemical Synthesis and Modification : In chemical synthesis, succinimidyl esters are used in various reactions, such as the reduction of carboxylic acids to alcohols through 1-succinimidyl esters (Nikawa & Shiba, 1979). They also facilitate the formation of diverse ionic liquids, ranging from small molecules and dendrimers to functionalized proteins (Camplo et al., 2011).
Biosensor Development : Succinimidyl esters are integral in developing biosensors. For example, they are used in the non-covalent modification of graphene field effect transistors for label-free immunosensors targeting cancer molecules (Zhou et al., 2017).
特性
分子式 |
C43H39N4O13S3+ |
|---|---|
分子量 |
916 g/mol |
IUPAC名 |
[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methyl-4-sulfoanilino)xanthen-3-ylidene]-methyl-(4-sulfophenyl)azanium |
InChI |
InChI=1S/C43H38N4O13S3/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58)/p+1 |
InChIキー |
UFGPPUDYRGLQJT-UHFFFAOYSA-O |
正規SMILES |
CN(C1=CC=C(C=C1)S(=O)(=O)O)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)O)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



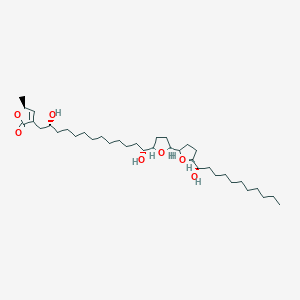
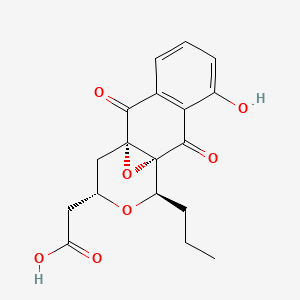

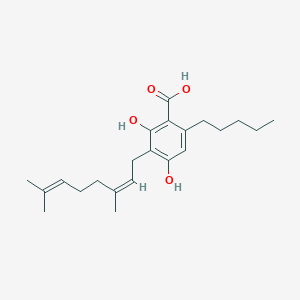
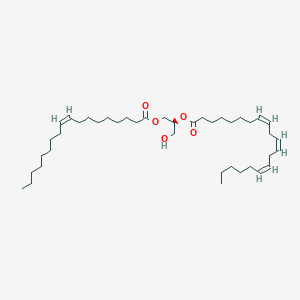
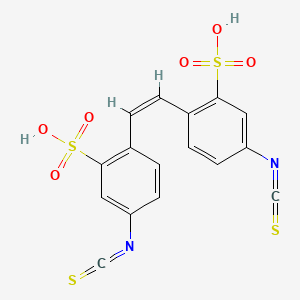
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)
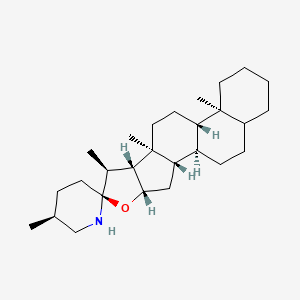
![1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide](/img/structure/B1242864.png)
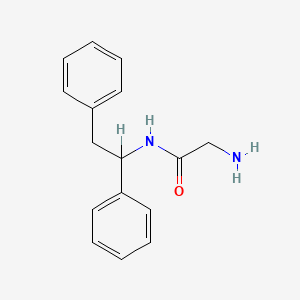
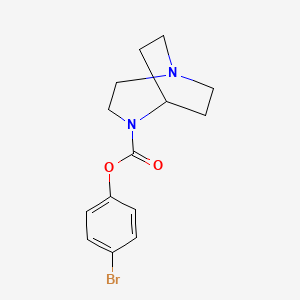
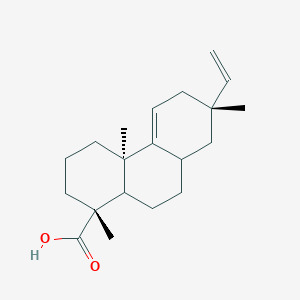
![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)
